Diethyl 2-Amino-3,5-pyrroledicarboxylate

概述

描述

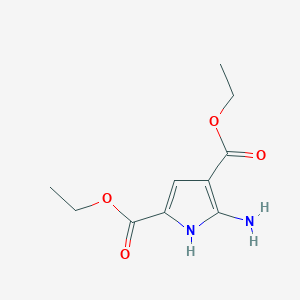

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

准备方法

The synthesis of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate can be achieved through several methods. One common approach involves the Knorr pyrrole synthesis, which is a ring-forming reaction that synthesizes substituted pyrroles. This method typically involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester . The reaction proceeds at room temperature with zinc and acetic acid as catalysts .

化学反应分析

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with ethyl chloroacetate produces the related N-ethyl carboxylate pyrrole .

科学研究应用

Medicinal Chemistry Applications

Diethyl 2-Amino-3,5-pyrroledicarboxylate serves as a precursor in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of proliferative disorders and as antimicrobial agents.

Synthesis of Pyrrolo[1,2-b]pyridazines

One notable application is its role in synthesizing pyrrolo[1,2-b]pyridazines, which are compounds known for their anticancer properties. Research indicates that these derivatives exhibit significant activity against various cancer cell lines, making them promising candidates for further development in oncology .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial properties. For instance, studies involving the synthesis of palladium complexes with this compound have shown enhanced antimicrobial activity against several bacterial strains . The structural modifications of the compound can lead to improved efficacy and selectivity against pathogens.

Synthetic Applications

This compound is utilized as a fine chemical intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex structures.

Formation of Carbapenem Derivatives

The compound has been identified as an intermediate in the synthesis of carbapenem derivatives, which are crucial in developing new antibiotics. These derivatives exhibit potent antibacterial activity and are essential in combating resistant bacterial strains . The synthetic routes involving this compound allow for stereoselective production methods that enhance yields and reduce by-products.

Synthesis of Tricyclic Aziridines

Another significant application is in the photochemical synthesis of tricyclic aziridines. The compound's reactivity under specific conditions facilitates the formation of these complex structures, which have implications in drug development and material science .

Antimicrobial Activity Study

A study conducted on a palladium complex derived from this compound highlighted its antimicrobial efficacy. The research involved synthesizing the complex and testing it against various microbial strains, revealing significant inhibition zones compared to control groups . This study emphasizes the compound's potential as a lead structure for developing new antimicrobial agents.

| Compound | Activity | Reference |

|---|---|---|

| Palladium complex of this compound | Significant antimicrobial activity | |

| Pyrrolo[1,2-b]pyridazine derivatives | Anticancer activity |

Synthesis Efficiency Improvement

Research focusing on the synthesis of optically active carbapenem derivatives using this compound reported improvements in yield and selectivity through optimized reaction conditions . This advancement highlights the compound's utility in producing high-value pharmaceuticals efficiently.

作用机制

The mechanism of action of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

相似化合物的比较

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as diethyl 1H-pyrrole-2,4-dicarboxylate and diethyl pyrrole-2,5-dicarboxylate . These compounds share a similar pyrrole core structure but differ in the position and nature of substituents. The unique amino group in diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate distinguishes it from its analogs and contributes to its distinct chemical and biological properties.

生物活性

Diethyl 2-Amino-3,5-pyrroledicarboxylate (DEAPDC) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3O4 and features a pyrrole ring substituted with two carboxylate groups and an amino group. Its structure is critical for its biological activity, influencing how it interacts with biological targets.

Research indicates that DEAPDC exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : DEAPDC has shown promise as an antimicrobial agent, with studies suggesting it inhibits the growth of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

- Anticancer Properties : Preliminary studies suggest that DEAPDC can inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to interact with cellular targets involved in cell proliferation and survival pathways is a focal point of ongoing research .

- Kinase Inhibition : In silico studies have predicted that DEAPDC may act as a kinase inhibitor, affecting pathways related to cell signaling and proliferation. This potential activity positions it as a candidate for further development in cancer therapeutics .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of DEAPDC against various bacterial strains, demonstrating significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 6.25 µg/mL, indicating strong antimicrobial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Candida albicans | 6.25 |

Anticancer Activity

In vitro studies have shown that DEAPDC can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate the specific molecular targets involved.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

Case Studies

- Antimicrobial Efficacy : A case study conducted by researchers at Trakya University highlighted the synthesis of a palladium(II) complex involving DEAPDC, which exhibited enhanced antimicrobial activity compared to the free ligand. This suggests that metal coordination can augment the biological properties of pyrrole derivatives .

- Anticancer Potential : Another study focused on the anticancer effects of DEAPDC analogs, revealing that modifications to its structure could enhance potency against specific cancer types. The findings support further exploration into structure-activity relationships for developing more effective anticancer agents.

属性

IUPAC Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWDOWIBJZTOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611747 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187724-98-7 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。